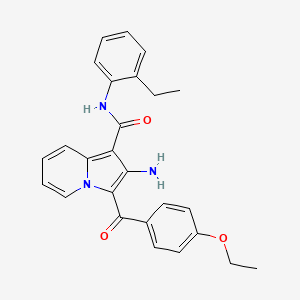

2-amino-3-(4-ethoxybenzoyl)-N-(2-ethylphenyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-3-(4-ethoxybenzoyl)-N-(2-ethylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-3-17-9-5-6-10-20(17)28-26(31)22-21-11-7-8-16-29(21)24(23(22)27)25(30)18-12-14-19(15-13-18)32-4-2/h5-16H,3-4,27H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWMMKHXLYBFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-3-(4-ethoxybenzoyl)-N-(2-ethylphenyl)indolizine-1-carboxamide is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Indolizine derivatives have been shown to exhibit a range of biological activities through various mechanisms:

- Anticancer Activity : Indolizines have been identified as potential microtubule destabilizing agents. They interfere with tubulin polymerization, leading to apoptosis in cancer cells. A study demonstrated that substituted indolizines could effectively inhibit cancer cell proliferation across multiple human cancer lines .

- Antimicrobial Properties : Research indicates that certain indolizine derivatives possess antibacterial and antiviral properties, making them candidates for the development of new antimicrobial agents .

- Inhibition of Vascular Endothelial Growth Factor (VEGF) : Some indolizines act as inhibitors of VEGF, which is crucial in angiogenesis. This property may be beneficial in treating diseases characterized by excessive blood vessel formation, such as tumors .

Anticancer Activity

A significant study evaluated the anticancer effects of various indolizine derivatives, including this compound. The results indicated that this compound exhibited notable cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial potential of indolizines. The study found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using standard disk diffusion methods, showing inhibition zones comparable to existing antibiotics .

Data Table: Biological Activities of Indolizine Derivatives

Comparison with Similar Compounds

Substituent Variations in the Benzoyl Group

The benzoyl group at position 3 of the indolizine core is a critical pharmacophore. Modifications here alter electronic properties and target affinity:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group (electron-donating) in the target compound may increase electron density on the benzoyl ring compared to chloro (electron-withdrawing) or methyl (neutral) substituents. This could influence π-π stacking interactions in biological targets .

- Bioactivity Trends : Ethyl indolizine carboxylates with substituted benzoyl groups (e.g., methoxy, nitro) demonstrated dose-dependent anticancer activity, suggesting that substituent polarity and size are critical for efficacy .

Modifications in the Carboxamide Substituent

The N-aryl group on the carboxamide also varies among analogues:

Key Observations :

- Heterocyclic Replacements : Replacing benzoyl with thiophene-2-carbonyl (as in ) introduces sulfur-mediated interactions, which may alter binding kinetics in enzymatic targets.

Research Findings and Methodological Insights

Anticancer Activity of Analogues

Compounds 2b, 2q, and 2r (ethyl indolizine carboxylates) showed anticancer activity at 10–80 µg/mL, with efficacy dependent on substituent electronegativity and size . While the target compound’s bioactivity remains unreported, its ethoxy group may confer improved metabolic stability over methyl or chloro analogues, aligning with trends observed in prodrug design .

Structural Characterization

Single-crystal X-ray analysis (as used in for a hydrazinecarboxamide derivative) is critical for confirming indolizine stereochemistry. Such methods could resolve the spatial arrangement of the target compound’s substituents, particularly the orientation of the 4-ethoxybenzoyl group.

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-3-(4-ethoxybenzoyl)-N-(2-ethylphenyl)indolizine-1-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium/copper catalysts under inert atmospheres (e.g., nitrogen) .

Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using ethylenediamine) and carboxamide formation via coupling agents like EDCI or DCC .

Benzoylation : Electrophilic substitution with 4-ethoxybenzoyl chloride under basic conditions (e.g., NaH) .

Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product.

Key Variables : Catalyst choice, solvent polarity, and reaction time significantly affect yield. For example, prolonged reflux in acetic acid improves cyclization efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (e.g., DMSO-d solvent) to confirm substituent positions and indolizine core structure. Peaks for ethoxy (δ ~1.3 ppm, triplet) and ethylphenyl groups (δ ~2.5 ppm, quartet) are diagnostic .

- Mass Spectrometry : ESI-MS (positive mode) to validate molecular weight (e.g., m/z 436 [M+H]) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

Q. How can researchers evaluate the compound’s preliminary biological activity, such as antimicrobial or anticancer potential?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation .

- Controls : Include standard agents (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out assay interference .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for indolizine derivatives like this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethoxy vs. methoxy groups) to isolate pharmacophores. For example, replacing 4-ethoxy with 4-chloro may enhance antiproliferative effects but reduce solubility .

- Molecular Dynamics Simulations : Use tools like GROMACS to model interactions with biological targets (e.g., DNA topoisomerase II) and correlate binding affinity with experimental IC values .

- Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify confounding variables like assay protocols or cell line heterogeneity .

Q. How can computational chemistry guide the optimization of reaction conditions for scaled-up synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Employ Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., cyclization barriers) .

- Process Simulation : Use Aspen Plus to optimize continuous-flow reactors for benzoylation, minimizing side-product formation .

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to statistically evaluate factors like temperature, catalyst loading, and solvent ratios .

Q. What advanced techniques are recommended for probing the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in treated vs. untreated cells .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint genes essential for the compound’s cytotoxicity .

- In Vivo Imaging : Fluorescently tagged derivatives (e.g., Cy5 conjugates) for real-time tracking in zebrafish/xenograft models .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in SAR studies?

Methodological Answer:

- Validation Protocols :

- Docking vs. ITC : Compare AutoDock-predicted binding energies with isothermal titration calorimetry (ITC) measurements .

- Solvent Effects : Re-run simulations with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions .

- Error Analysis : Calculate root-mean-square deviations (RMSD) between predicted and observed activity trends to refine force field parameters .

Tables of Key Data

Q. Table 1: Comparative Biological Activity of Indolizine Derivatives

| Substituent | IC (μM, MCF-7) | MIC (μg/mL, S. aureus) | Reference |

|---|---|---|---|

| 4-Ethoxybenzoyl | 12.3 ± 1.2 | 8.5 ± 0.7 | |

| 4-Chlorobenzoyl | 8.9 ± 0.9 | 32.1 ± 2.1 | |

| 4-Methoxybenzoyl | 18.4 ± 1.8 | 12.4 ± 1.0 |

Q. Table 2: Optimization of Cyclization Yield via DoE

| Catalyst Loading (%) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| 5 | 80 | DMF | 62 |

| 7 | 100 | Toluene | 78 |

| 10 | 120 | Acetic Acid | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.